Cas no 1422496-61-4 (tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate)
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl N-{2-oxa-6-azaspiro[3.4]octan-8-yl}carbamate
- tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate
- Carbamic acid, N-2-oxa-6-azaspiro[3.4]oct-8-yl-, 1,1-dimethylethyl ester
- tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
- t-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate
- EN300-1719082
- N-Boc-2-oxa-6-azaspiro[3.4]octan-8-amine
- tert-butyl 2-oxa-6-azaspiro[3.4]oct-8-ylcarbamate
- TERT-BUTYL2-OXA-6-AZASPIRO[3.4]OCTAN-8-YLCARBAMATE
- MFCD26407286
- 1422496-61-4
- tert-butyl (2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
- tert-butyl N-[(5R)-2-oxa-7-azaspiro[3.4]octan-5-yl]carbamate
- DB-101665
- AS-42450
- XRGGCKIYCRHBHJ-UHFFFAOYSA-N
- XGC49661
- SY125511
- CS-0056263
- AKOS026717026
- 2512199-84-5
- F2147-4342
- 8-(Boc-amino)-2-oxa-6-azaspiro[3.4]octane
- SCHEMBL14690682
-
- MDL: MFCD26407286
- Inchi: 1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-12-5-11(8)6-15-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
- InChI Key: XRGGCKIYCRHBHJ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1C2(COC2)CNC1
Computed Properties
- Exact Mass: 228.14739250g/mol
- Monoisotopic Mass: 228.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 59.6Ų
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate Security Information
- Storage Condition:(BD440658)
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001329-250mg |
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 95% | 250mg |
808.92 USD | 2021-06-15 | |
| Alichem | A289001329-1g |
Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 95% | 1g |
2,022.30 USD | 2021-06-15 | |
| Chemenu | CM209486-1g |
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 97% | 1g |
$1767 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T882567-250mg |
TERT-BUTYL 2-OXA-6-AZASPIRO[3.4]OCTAN-8-YLCARBAMATE |
1422496-61-4 | 95% | 250mg |
¥12,487.00 | 2022-08-31 | |
| abcr | AB480863-250 mg |
t-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 250mg |
€790.50 | 2023-04-20 | ||
| Chemenu | CM209486-250mg |
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM209486-1g |
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate |
1422496-61-4 | 97% | 1g |
$2832 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T882567-1g |
TERT-BUTYL 2-OXA-6-AZASPIRO[3.4]OCTAN-8-YLCARBAMATE |
1422496-61-4 | 95% | 1g |
¥32,293.00 | 2022-08-31 | |
| eNovation Chemicals LLC | D635389-1G |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
1422496-61-4 | 97% | 1g |
$400 | 2024-07-21 | |
| eNovation Chemicals LLC | D635389-5G |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
1422496-61-4 | 97% | 5g |
$1210 | 2024-07-21 |
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate Suppliers
tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Introduction to Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate (CAS No. 1422496-61-4)
Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate, identified by its CAS number 1422496-61-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic derivatives, characterized by its unique structural framework that combines an azaspiro scaffold with a carbamate functional group. The presence of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The tert-butyl moiety in the compound's name is a branched alkyl group, which often serves as a protecting group in organic synthesis. Its stability and ease of removal under specific conditions make it valuable in multi-step synthetic pathways. The N-(2-oxa-7-azaspiro[3.4]octan-5-yl) part of the molecule represents a complex heterocyclic system. The spirocyclic structure, formed by the fusion of two rings, introduces rigidity and conformational constraints that can influence the compound's biological activity. This feature is particularly relevant in the design of bioactive molecules, where precise three-dimensional arrangements are often critical for receptor binding and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential bioactivity of such complex molecules with greater accuracy. Studies have shown that spirocyclic compounds, including derivatives like Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate, exhibit unique interactions with biological targets due to their distinct spatial arrangements of functional groups. These interactions can lead to novel pharmacological effects, making them attractive for therapeutic applications.
In the realm of medicinal chemistry, the development of new scaffolds is essential for overcoming resistance mechanisms and improving drug efficacy. The 2-oxa-7-azaspiro[3.4]octan-5-yl moiety in this compound represents an innovative structural motif that has not been widely explored in drug design. Preliminary studies suggest that this scaffold may interact with specific enzymes or receptors, potentially leading to applications in treating various diseases. For instance, spirocyclic compounds have been investigated for their roles in modulating enzyme activity, particularly in cases where traditional pharmacophores have shown limited efficacy.
The carbamate functional group is another key feature of this compound, known for its versatility in medicinal chemistry. Carbamates are widely used in drug development due to their ability to form stable amide-like bonds with biological targets, enhancing binding affinity and selectivity. The tert-butyl carbamate derivative in this compound may offer advantages such as improved metabolic stability and reduced toxicity compared to other carbamate-based drugs.
Current research efforts are focused on synthesizing analogs of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate to optimize its pharmacological properties. By modifying specific parts of the molecule, researchers aim to enhance its bioavailability, target specificity, and overall therapeutic potential. Techniques such as high-throughput screening and structure-based drug design are being employed to identify promising derivatives.
The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, are being explored to streamline the process and improve scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.
From a biological perspective, understanding the mechanism of action of Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate is essential for evaluating its therapeutic potential. Initial studies suggest that this compound may interfere with key signaling pathways or enzyme activities relevant to diseases such as cancer or neurodegenerative disorders. Further investigation through in vitro and in vivo models will be necessary to confirm these hypotheses and elucidate the precise molecular interactions.
The growing interest in spirocyclic compounds underscores their importance as building blocks in drug discovery. The unique structural features of molecules like Tert-butyl N-(2-oxa-7-spiro[3]-)-]-)-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-]-](spiro)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)-)] (CAS No. 1422496}-61{-}-]{61}-]{61}-]{61}-]{61}-]{61}-]{61}-]{61}-]{61}-]{61}-]{61}) provide opportunities for developing novel therapeutics with improved pharmacokinetic profiles and reduced side effects.
In conclusion,Tert-butyl N-(2-oza-aazaspiro[34} octan--{5}--{y}l}--{carbamat}e (CAS No.-1422496--61--{4}) represents a fascinating example of how innovative molecular design can lead to new pharmaceutical opportunities.-The combination-of structural complexity-and functional diversity makes this-compound-a-valuable-tool-for-researchers-in-the-pharmaceutical-industry.-Further-studies-will-be-necessary-to-elucidate-all-aspects-ofits-biological-and-pharmacological-properties,-but-the-potential-applications-in-drug-discovery-and-development-make-it-a-compound-of-significant-interest.
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